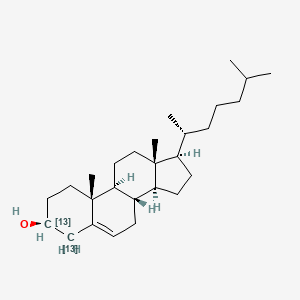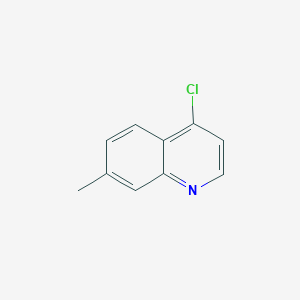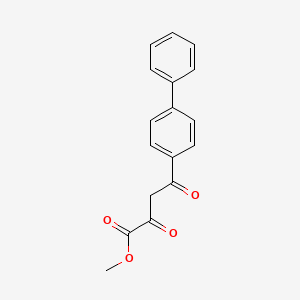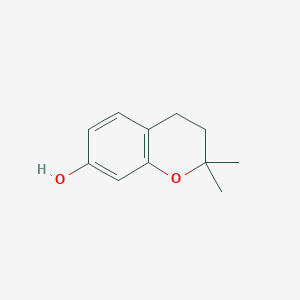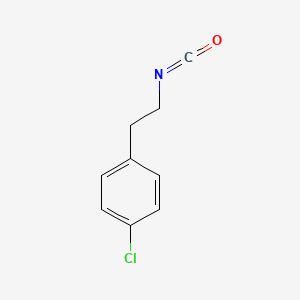
1-Chloro-4-(2-isocyanatoethyl)benzene
Overview
Description
1-Chloro-4-(2-isocyanatoethyl)benzene (1-Cl-4-ICoE) is an organic compound that is used for a variety of scientific research applications. It is a colorless liquid with a boiling point of 123°C and a melting point of -25°C. It has a molecular weight of 181.57 g/mol and a density of 1.05 g/cm3. 1-Cl-4-ICoE is a chlorinated derivative of benzene, and is a useful intermediate for the synthesis of benzene derivatives.
Scientific Research Applications
Synthesis Optimization in Polymer Composite Materials
1-Chloro-4-(2-isocyanatoethyl)benzene is related to 1,3-Bis(isocyanatomethyl)benzene, an isocyanate known for high-quality performance and excellent resistance to yellowing and weathering. It is widely applied in the production of optical polymer composite materials, used in construction, automotive, and other industries. The synthesis of these isocyanates involves optimizing factors like raw material molar ratio, reaction temperature, and time to improve yield and efficiency. The development of non-phosgene green synthesis processes for these compounds is a current research focus, aiming to reduce environmental impact and production costs (Dong Jianxun et al., 2018).
Interaction in Cationic Polymerizations
The compound interacts with BCl3 in CH2Cl2, a process significant in cationic polymerizations. This interaction is essential for understanding the mechanism of ion formation in cationic polymerizations, leading to advancements in polymer science (T. Dittmer et al., 1992).
Friedel-Crafts Reaction Research
Investigations into the Friedel-Crafts alkylation of benzene using related compounds have been conducted. These studies help understand the stereochemical course of reactions involving chlorine atoms and Lewis acids, crucial for synthesizing optically active forms of various products (M. Segi et al., 1982).
Developments in Organic/Inorganic Hybrid Structures
Research on benzene and its derivatives, including compounds like 1-Chloro-4-(2-isocyanatoethyl)benzene, has contributed significantly to the understanding of aromaticity and delocalization in chemistry. These studies have led to the synthesis of new organic/inorganic hybrid structures, expanding the applications of these compounds in various fields, including materials science and biomedical research (Adam J. V. Marwitz et al., 2009).
properties
IUPAC Name |
1-chloro-4-(2-isocyanatoethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-9-3-1-8(2-4-9)5-6-11-7-12/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGOQTFPJKUOBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN=C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00496146 | |
| Record name | 1-Chloro-4-(2-isocyanatoethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00496146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-(2-isocyanatoethyl)benzene | |
CAS RN |
55121-08-9 | |
| Record name | 1-Chloro-4-(2-isocyanatoethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00496146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-4-(2-isocyanatoethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





